N-[(3-fluorophenyl)-pyridin-2-ylmethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide
Description
N-[(3-fluorophenyl)-pyridin-2-ylmethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide is a compound known for its unique structural and chemical properties. This complex molecule, containing a fluoro-substituted phenyl group and a pyridine ring fused to a thienopyridine scaffold, has gained attention in both synthetic chemistry and pharmacological research.
Properties
IUPAC Name |
N-[(3-fluorophenyl)-pyridin-2-ylmethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-16-5-3-4-14(12-16)19(17-6-1-2-9-22-17)23-20(25)24-10-7-18-15(13-24)8-11-26-18/h1-6,8-9,11-12,19H,7,10,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRSTHRTBRTACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)NC(C3=CC(=CC=C3)F)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions:
First Step: Synthesize the thieno[3,2-c]pyridine core through a cyclization reaction.
Second Step: Introduce the pyridine-2-ylmethyl group via a nucleophilic substitution reaction.
Third Step: Attach the 3-fluorophenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial production methods:
Large-scale synthesis: Employs flow chemistry techniques to ensure efficient and scalable production.
Reaction conditions: Optimize temperature, pressure, and solvent systems to maximize yield and purity.
Chemical Reactions Analysis
Types of reactions:
Oxidation: Forms various oxidized derivatives, often using agents like mCPBA.
Reduction: Yields reduced analogs, typically with reagents such as LiAlH₄.
Substitution: Participates in nucleophilic substitutions, particularly on the fluoro-substituted phenyl ring.
Common reagents and conditions:
Oxidation: Peroxy acids under controlled temperature.
Reduction: Hydride donors in anhydrous conditions.
Substitution: Nucleophiles in the presence of bases like K₂CO₃.
Major products formed:
Oxidized derivatives with additional functional groups.
Reduced analogs with altered electronic properties.
Substituted products with varying functional groups on the phenyl ring.
Scientific Research Applications
N-[(3-fluorophenyl)-pyridin-2-ylmethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide is utilized in various fields:
Chemistry: As a building block for more complex molecules, aiding in synthetic methodologies.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating conditions such as cancer or neurological disorders.
Industry: Used in the development of materials with unique electronic or photophysical properties.
Mechanism of Action
Mechanism:
Interacts with specific molecular targets, possibly inhibiting enzyme activity or binding to receptor sites.
Alters cellular pathways by modulating signal transduction processes.
Molecular targets and pathways:
Targets kinases, G protein-coupled receptors, or ion channels.
Involves pathways related to cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
N-[(3-chlorophenyl)-pyridin-2-ylmethyl]-thieno[3,2-c]pyridine-5-carboxamide
N-[(3-bromophenyl)-pyridin-2-ylmethyl]-thieno[3,2-c]pyridine-5-carboxamide
N-[(3-fluorophenyl)-pyridin-2-ylmethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom's high electronegativity and small size contribute to distinct interactions with biological targets, potentially enhancing the compound's selectivity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
